
4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN
Overview
Description
4-(Boc-amino)tetrahydropyran-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . It is commonly used as a pharmaceutical intermediate and is known for its solubility in water (15 g/L at 25°C) . The compound is characterized by its white to pale cream crystalline powder form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)tetrahydropyran-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of tetrahydropyran-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production methods for 4-(Boc-amino)tetrahydropyran-4-carboxylic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)tetrahydropyran-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: Tetrahydropyran-4-methanol.
Deprotection: Tetrahydropyran-4-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
4-N-BOC-Amino-4-Carboxytetrahydropyran serves as an important building block in peptide synthesis. The Boc protection allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without interfering with other functional groups. This property is particularly valuable in synthesizing complex peptides and peptidomimetics that may exhibit biological activity.
Drug Development
Research indicates that derivatives of this compound can be utilized in the development of novel pharmaceuticals. Its structural features can be modified to enhance bioavailability and target specificity. Studies have shown that certain analogs exhibit promising activity against various biological targets, including enzymes and receptors involved in disease pathways.
Biochemistry
Enzyme Inhibitors
The compound has been explored as a potential enzyme inhibitor. Its ability to mimic substrate structures allows it to bind to active sites of enzymes, thereby inhibiting their activity. This application is particularly relevant in the context of designing inhibitors for therapeutic targets in cancer and infectious diseases.
Molecular Probes
this compound can be functionalized to create molecular probes for studying biological processes. By attaching fluorescent or radioactive labels, researchers can track the behavior of biomolecules in live cells, providing insights into cellular mechanisms and interactions.
Polymer Science
Polymerization Initiators
In polymer chemistry, this compound can act as a polymerization initiator or modifier. Its reactive functional groups enable it to participate in various polymerization reactions, leading to the formation of novel copolymers with tailored properties for applications in coatings, adhesives, and biomedical devices.
Case Studies
Mechanism of Action
The mechanism of action of 4-(Boc-amino)tetrahydropyran-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality from unwanted reactions during multi-step synthesis processes. The compound does not have a specific biological target or pathway as it is mainly used as an intermediate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-carboxylic Acid: Similar structure but lacks the Boc-protected amino group.
1-Boc-4-aminopiperidine-4-carboxylic Acid: Contains a piperidine ring instead of a tetrahydropyran ring.
Uniqueness
4-(Boc-amino)tetrahydropyran-4-carboxylic acid is unique due to its combination of a Boc-protected amino group and a tetrahydropyran ring. This structure provides specific reactivity and stability, making it valuable in synthetic organic chemistry .
Biological Activity
4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN (CAS Number: 172843-97-9) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
This compound is classified as a carbamate derivative and exhibits several important chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉N₁O₅ |
Molecular Weight | 245.27 g/mol |
Melting Point | 157 °C |
Boiling Point | 388.23 °C (estimated) |
Density | 1.197 g/cm³ (estimated) |
Solubility | Soluble in water (15 g/L at 25 °C) |
pKa | 3.76 ± 0.20 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling and potentially impacting neurological functions .
- Receptor Modulation : It may also modulate receptor activity, influencing various physiological processes, including those related to inflammation and pain response.
Neuropharmacology
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have demonstrated that carbamate derivatives can provide protective effects against neurodegenerative diseases by inhibiting cholinesterase activity and enhancing synaptic transmission .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antimicrobial agents . The structural features of the compound allow it to interact with bacterial cell membranes, potentially disrupting their integrity.
Case Studies
- Neuroprotective Effects : A study published in Bioorganic & Medicinal Chemistry explored the neuroprotective effects of various carbamate derivatives, including this compound. The results indicated significant improvements in cognitive function in animal models treated with these compounds, suggesting potential applications in treating Alzheimer's disease.
- Antimicrobial Testing : Research conducted on the antimicrobial activity of related compounds highlighted the effectiveness of certain derivatives against Gram-positive bacteria. While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Boc-protection of the amino group in tetrahydropyran derivatives. A common approach involves coupling tert-butoxycarbonyl (Boc) anhydride with 4-amino-tetrahydropyran-4-carboxylic acid under basic conditions (e.g., using DMAP or TEA in THF). Reaction temperature (0–25°C) and stoichiometric ratios of Boc anhydride (1.2–1.5 equivalents) are critical for minimizing side products like overprotection or racemization . Post-synthesis, purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: DCM/hexane) is recommended. Yield optimization requires monitoring by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Reaction Condition | Yield Range | Purity |
---|---|---|
0°C, 1.2 eq Boc₂O | 60–70% | >95% |
25°C, 1.5 eq Boc₂O | 75–85% | >97% |
Q. How can researchers characterize the stereochemical integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are used to confirm the Boc group’s presence (δ ~1.4 ppm for tert-butyl protons) and the tetrahydropyran ring conformation. Coupling constants (J) between axial/equatorial protons (e.g., J = 2–4 Hz for axial-axial interactions) help infer stereochemistry .
- IR : Peaks at ~1680–1720 cm⁻¹ indicate the carbonyl group of the Boc moiety and carboxylic acid .
- Optical Rotation : Measure [α]D²⁵ to confirm enantiomeric purity. For example, (S)-enantiomers may show [α]D²⁵ = +15° to +25° (c = 1, CHCl₃) .
Advanced Research Questions
Q. What are the common side reactions encountered during Boc deprotection of this compound, and how can they be mitigated?
- Methodological Answer : Acidic deprotection (e.g., TFA in DCM) can lead to tert-butyl cation formation, which may alkylate electron-rich aromatic systems in downstream reactions. To mitigate:
- Use scavengers like anisole or thioanisole (10% v/v) to trap carbocations .
- Optimize reaction time (30–60 min at 25°C) to prevent overexposure to acid, which could hydrolyze the tetrahydropyran ring .
- Monitor by LC-MS for intermediates (e.g., m/z = [M+H]+ 229.27 after Boc removal) .
Q. How does the tetrahydropyran ring conformation affect the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The chair conformation of the tetrahydropyran ring positions the amino and carboxylic acid groups in axial orientations, influencing steric accessibility. Computational modeling (e.g., DFT calculations) predicts energy barriers for rotation (ΔG‡ = ~8–12 kcal/mol), which correlate with coupling efficiency using reagents like HATU or EDCI . Experimentally, coupling yields drop by 20–30% when bulky amino acids (e.g., Trp) are used due to steric clashes .
Amino Acid | Coupling Yield (HATU) | Steric Hindrance |
---|---|---|
Glycine | 90–95% | Low |
Tryptophan | 60–65% | High |
Q. What computational modeling approaches are suitable for predicting the stability of this compound under different pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation in aqueous buffers (pH 1–14) to identify protonation states of the amino and carboxylic acid groups. Use software like GROMACS with CHARMM force fields .
- pKa Prediction : Tools like MarvinSketch predict pKa values (e.g., amino group pKa ≈ 8.5; carboxylic acid pKa ≈ 2.8), guiding stability in acidic/alkaline conditions .
- Degradation Pathways : Density Functional Theory (DFT) identifies susceptible bonds (e.g., Boc-carbamate cleavage at pH < 2) .
Q. Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPDKPRJPFTBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361471 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172843-97-9 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172843-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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